molecular formula C31H25NO5 B557510 (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-benzoylphenyl)propanoic acid CAS No. 117666-96-3

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-benzoylphenyl)propanoic acid

Cat. No. B557510
CAS RN: 117666-96-3
M. Wt: 491,54 g/mole
InChI Key: SYOBJKCXNRQOGA-NDEPHWFRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-benzoylphenyl)propanoic acid, also known as (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-benzoylphenyl)propanoic acid, is a useful research compound. Its molecular formula is C31H25NO5 and its molecular weight is 491,54 g/mole. The purity is usually 95%.
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Scientific Research Applications

Fmoc-Bpa-OH: Comprehensive Analysis of Scientific Research Applications

Peptide Synthesis: Fmoc-Bpa-OH is commonly used in solid-phase peptide synthesis (SPPS) as an amino acid building block. The Fmoc group protects the amino group during the synthesis process, allowing for the sequential addition of amino acids to form peptides. This method is advantageous for its efficiency and the ease with which intermediates can be separated from soluble reagents and solvents .

Hydrogel Formation: Recent studies have utilized Fmoc-functionalized amino acids, including Fmoc-Bpa-OH, to construct hydrogels. These hydrogels have potential biomedical applications due to their self-supporting nature and biocompatibility .

Biomedical Applications: The self-supporting hydrogels formed from Fmoc-derivatized cationic hexapeptides, which can include Fmoc-Bpa-OH, are being explored for various biomedical applications. These applications range from drug delivery systems to tissue engineering scaffolds .

Material Science: In material science research, Fmoc-Bpa-OH can be used to modify the properties of polymers and other materials to enhance their functionality or to create new materials with desired characteristics .

Chemical Synthesis: Fmoc-Bpa-OH plays a role in chemical synthesis where it may be used as a precursor or intermediate in the synthesis of complex molecules .

Chromatography: The compound’s unique properties may be leveraged in chromatographic processes to aid in the separation and analysis of mixtures by acting as a stationary phase modifier .

Analytical Applications: In analytical chemistry, Fmoc-Bpa-OH can be used as a standard or reference compound in various analytical techniques to ensure accuracy and precision in measurements .

Research & Development: Fmoc-Bpa-OH is also used in R&D laboratories for method development and optimization of synthetic protocols, contributing to advancements in synthetic chemistry techniques .

Mechanism of Action

Fmoc-Bpa-OH, also known as Fmoc-L-4-Benzoylphenylalanine, (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-benzoylphenyl)propanoic acid, or Fmoc-4-benzoyl-L-phenylalanine, is a phenylalanine derivative . This compound has been used in various biochemical applications, including peptide synthesis .

Target of Action

It’s known that amino acid derivatives can influence the secretion of anabolic hormones, supply fuel during exercise, enhance mental performance during stress-related tasks, and prevent exercise-induced muscle damage .

Mode of Action

It’s known that fmoc-bpa-oh is used in the synthesis of peptides . In this context, it’s likely that Fmoc-Bpa-OH interacts with its targets by incorporating into peptide chains during synthesis, thereby influencing the structure and function of the resulting peptides.

Biochemical Pathways

Given its role in peptide synthesis, it can be inferred that fmoc-bpa-oh may influence various biochemical pathways depending on the specific peptides it helps to synthesize .

Result of Action

The molecular and cellular effects of Fmoc-Bpa-OH’s action would largely depend on the specific peptides it helps to synthesize. As such, these effects could vary widely. For instance, if Fmoc-Bpa-OH is used to synthesize a peptide that acts as a receptor agonist, the result of its action could be the activation of that receptor and the downstream effects thereof .

Action Environment

The action, efficacy, and stability of Fmoc-Bpa-OH can be influenced by various environmental factors. For instance, the pH and temperature of the reaction environment could affect the efficiency of peptide synthesis . Furthermore, the presence of other reactive species in the environment could potentially interfere with the peptide synthesis process.

properties

IUPAC Name

(2S)-3-(4-benzoylphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H25NO5/c33-29(21-8-2-1-3-9-21)22-16-14-20(15-17-22)18-28(30(34)35)32-31(36)37-19-27-25-12-6-4-10-23(25)24-11-5-7-13-26(24)27/h1-17,27-28H,18-19H2,(H,32,36)(H,34,35)/t28-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYOBJKCXNRQOGA-NDEPHWFRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H25NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20557768
Record name 4-Benzoyl-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20557768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

491.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-benzoylphenyl)propanoic acid

CAS RN

117666-96-3
Record name 4-Benzoyl-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20557768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Q & A

Q1: Why is Fmoc-4-benzoyl-L-phenylalanine used in this study on PA1b and V-ATPase?

A1: The researchers incorporated Fmoc-4-benzoyl-L-phenylalanine, which contains a photoreactive benzophenone group, into PA1b at position 12. This allowed them to perform photoaffinity labeling. [] This technique uses UV light to covalently link the modified PA1b to nearby subunits within the V-ATPase complex upon binding. This helped identify which subunits of V-ATPase interact directly with PA1b. []

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